6-氟-2-(2-氟苯基)香豆素-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

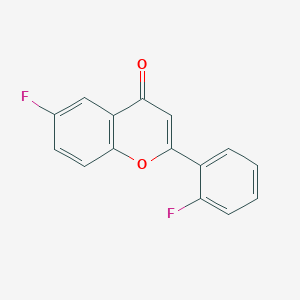

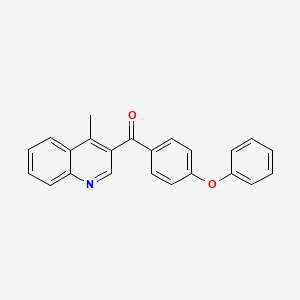

6-Fluoro-2-(2-fluorophenyl)chromen-4-one is a chemical compound with the molecular formula C15H8F2O2. It is a solid substance at room temperature . It is used as a synthesis intermediate for enzyme inhibitors and dye-sensitized solar cells (DSSCs) .

Molecular Structure Analysis

The molecular structure of 6-Fluoro-2-(2-fluorophenyl)chromen-4-one is characterized by the presence of a chromen-4-one core, which is a benzene-fused dihydropyran . The compound also contains two fluorine atoms, one attached to the chromen-4-one core and the other attached to the phenyl group .Physical And Chemical Properties Analysis

6-Fluoro-2-(2-fluorophenyl)chromen-4-one is a solid substance at room temperature . It has a molecular weight of 258.224. The compound has a high lipophilicity due to the presence of fluorine atoms .科学研究应用

Enzyme Inhibition

6-Fluoro-2-(2-fluorophenyl)chromen-4-one: has been identified as a potential enzyme inhibitor. Its structure allows it to interact with enzymes such as Sirtuin 2 , which is related to aging diseases . By inhibiting such enzymes, this compound could be used in the study of age-related disorders and potentially contribute to the development of treatments for these conditions.

Anti-inflammatory Properties

This compound is a benzopyran derivative, which is a bicyclic heterocyclic system known for its potent anti-inflammatory properties . It can be used in pharmacological research to develop new anti-inflammatory drugs or to study the inflammatory process at the molecular level.

Organic Synthesis

The ketone group in 6-Fluoro-2-(2-fluorophenyl)chromen-4-one supports functionalization through reactions like the aldol reaction . This makes it a valuable compound in organic synthesis, allowing chemists to create a variety of complex molecules for further research or industrial applications.

Dye-Sensitized Solar Cells (DSSCs)

The compound can undergo full aromatization in an oxidation reaction catalyzed by iodine, expanding its application to dye-sensitized solar cells (DSSCs) . Research in this field could lead to the development of more efficient solar cells, contributing to renewable energy technologies.

Material Science

The electronic properties of 6-Fluoro-2-(2-fluorophenyl)chromen-4-one make it a candidate for research in material science, especially in the development of organic semiconductors and other electronic materials.

Each of these applications leverages the unique chemical properties of 6-Fluoro-2-(2-fluorophenyl)chromen-4-one , demonstrating its versatility and potential in various fields of scientific research. The compound’s ability to interact with biological systems, participate in chemical reactions, and contribute to technological advancements makes it a subject of interest across multiple disciplines. <|\im_end|> OP: ### 1. Enzyme Inhibition 6-Fluoro-2-(2-fluorophenyl)chromen-4-one has been identified as a potential enzyme inhibitor. Its structure allows it to interact with enzymes such as Sirtuin 2 , which is related to aging diseases . By inhibiting such enzymes, this compound could be used in the study of age-related disorders and potentially contribute to the development of treatments for these conditions.

安全和危害

The safety information for 6-Fluoro-2-(2-fluorophenyl)chromen-4-one indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

作用机制

Target of Action

The primary target of 6-Fluoro-2-(2-fluorophenyl)chromen-4-one is Sirtuin 2 , an enzyme related to aging diseases . Sirtuin 2 is part of the sirtuin family of proteins, which are involved in regulating cellular processes including the aging process, transcription, apoptosis, inflammation and stress resistance, as well as energy efficiency and alertness during low-calorie situations.

Mode of Action

6-Fluoro-2-(2-fluorophenyl)chromen-4-one interacts with its target, Sirtuin 2, by inhibiting its activity . This inhibition can influence the regulation of various cellular processes controlled by Sirtuin 2.

Biochemical Pathways

The biochemical pathways affected by 6-Fluoro-2-(2-fluorophenyl)chromen-4-one are those regulated by Sirtuin 2. These include pathways involved in aging, transcription, apoptosis, inflammation, stress resistance, and energy efficiency . The inhibition of Sirtuin 2 can lead to alterations in these pathways, potentially leading to various downstream effects.

Result of Action

The molecular and cellular effects of 6-Fluoro-2-(2-fluorophenyl)chromen-4-one’s action are largely dependent on its inhibition of Sirtuin 2. This can lead to changes in the regulation of various cellular processes, potentially influencing aging, transcription, apoptosis, inflammation, stress resistance, and energy efficiency . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Fluoro-2-(2-fluorophenyl)chromen-4-one. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with Sirtuin 2 . Additionally, the cellular environment can influence the compound’s efficacy, as the presence of other proteins and molecules can affect its ability to inhibit Sirtuin 2.

属性

IUPAC Name |

6-fluoro-2-(2-fluorophenyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F2O2/c16-9-5-6-14-11(7-9)13(18)8-15(19-14)10-3-1-2-4-12(10)17/h1-8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJWYOALFICCGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-2-(2-fluorophenyl)chromen-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[4-(1H-pyrrol-1-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2759077.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-fluorobenzamide](/img/structure/B2759085.png)

![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]-2,6-difluorobenzenecarboxamide](/img/structure/B2759086.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2759088.png)

![N-(3-chlorophenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide](/img/structure/B2759094.png)

![3,4,5-triethoxy-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2759096.png)

![1,3,8,8-tetramethyl-5-[4-(propan-2-yl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2759099.png)